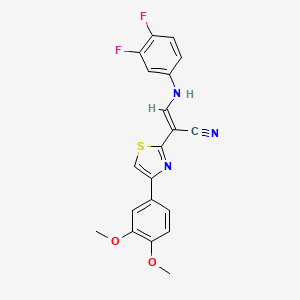

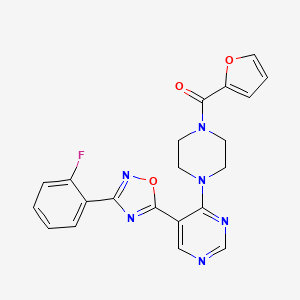

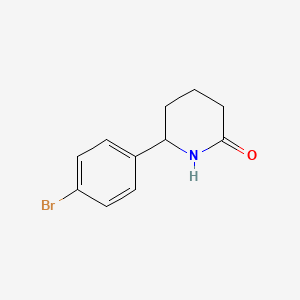

(E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (E)-3-((3,4-difluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a derivative of acrylonitrile with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the general class of acrylonitrile derivatives and their interactions with biological targets. For instance, acrylonitrile derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme that is a target for drugs treating neurodegenerative diseases like Alzheimer's .

Synthesis Analysis

The synthesis of acrylonitrile derivatives typically involves the formation of a carbon-nitrogen double bond, which is characteristic of the acrylonitrile group. The papers provided do not detail the synthesis of the specific compound , but they do describe the synthesis of similar compounds. For example, the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles involves the reaction of benzo[d]thiazol-2-yl with various heteroaryl compounds to form the acrylonitrile derivative .

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be complex, with various substituents influencing the overall shape and electronic distribution of the molecule. The papers discuss the structure of related compounds, such as (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, which does not have direction-specific intermolecular interactions, indicating potential flexibility in how these molecules might interact with their targets .

Chemical Reactions Analysis

Acrylonitrile derivatives can participate in various chemical reactions, primarily due to the reactive acrylonitrile group. The provided papers do not discuss the chemical reactions of the specific compound , but they do suggest that the acrylonitrile group is essential for the biological activity of these molecules, as seen in their ability to inhibit AChE .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can vary widely depending on the substituents attached to the core structure. The papers provided do not offer specific data on the physical and chemical properties of the compound . However, they do describe the properties of similar compounds, such as their ability to form hydrogen bonds, which could be relevant for their biological activity .

Applications De Recherche Scientifique

Reduction and Transformation Applications

(E)-3-Aryl-2-(thiazol-2-yl)acrylonitriles, through reduction with lithium aluminum hydride, afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, as demonstrated by Frolov et al. (2005). This study showcases the potential of such compounds in generating specific configurations of thiazole-containing molecules, which could be useful in further synthetic applications or as intermediates in the development of various compounds (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).

Corrosion Inhibition

Research on thiazoles has highlighted their significant role in the development of corrosion inhibitors. Farahati et al. (2019) synthesized and evaluated the corrosion inhibition efficiency of thiazoles on copper surfaces. Their study indicates that thiazoles can serve as effective corrosion inhibitors, offering a potential application for (E)-3-((3,4-Difluorophenyl)amino)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)acrylonitrile derivatives in protecting metals against corrosion (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Synthetic Organic Chemistry

Shablykin et al. (2010) explored the reactions of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to derivatives that could undergo transformation into oxazole derivatives. This work opens avenues for using such compounds in the synthesis of heterocyclic structures, potentially useful in drug development and material science (Shablykin, Chumachenko, & Brovarets, 2010).

Photophysical Properties

Eltyshev et al. (2021) designed and synthesized new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, revealing their multifunctional properties, including good emission in both the solid phase and in suspension. This suggests that derivatives of this compound could be explored for their photophysical properties, potentially applicable in material sciences and as fluorescent markers in biological studies (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).

Propriétés

IUPAC Name |

(E)-3-(3,4-difluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-14-4-5-15(21)16(22)8-14/h3-8,10-11,24H,1-2H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDXGVVISARFJT-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)

![2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2530867.png)

methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)